[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxy-3-methylphenyl)methanone
Description
3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with cyclohexyl, hydroxy, and trifluoromethyl groups, as well as a phenyl ring substituted with hydroxy and methyl groups
Properties
IUPAC Name |
[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxy-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-11-6-5-9-13(15(11)24)16(25)23-17(26,18(19,20)21)10-14(22-23)12-7-3-2-4-8-12/h5-6,9,12,24,26H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCUTPQSZAFYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2C(CC(=N2)C3CCCCC3)(C(F)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of a hydrazine derivative with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Substitution Reactions: The introduction of the cyclohexyl, hydroxy, and trifluoromethyl groups onto the pyrazole ring can be achieved through various substitution reactions. These reactions often require the use of strong bases or acids and may involve multiple steps to achieve the desired substitution pattern.
Coupling with the Phenyl Ring: The final step involves the coupling of the substituted pyrazole ring with the phenyl ring. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which typically requires a palladium catalyst and a boronic acid derivative of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be used to study the effects of trifluoromethyl and cyclohexyl groups on biological activity. It can serve as a model compound for investigating the interactions of these functional groups with biological targets.
Medicine
In medicine, the compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with various molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, may impart desirable characteristics such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is not well understood. it is likely that the compound interacts with various molecular targets through its functional groups. The trifluoromethyl group, for example, may enhance binding affinity to certain proteins, while the hydroxy groups may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3-cyclohexyl-5-hydroxy-5-(ethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3-cyclohexyl-5-hydroxy-5-(fluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
The presence of the trifluoromethyl group in 3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone makes it unique compared to similar compounds. The trifluoromethyl group can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
